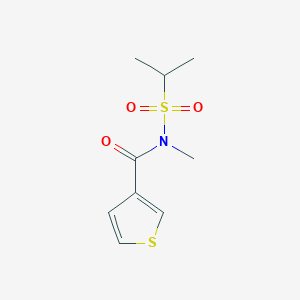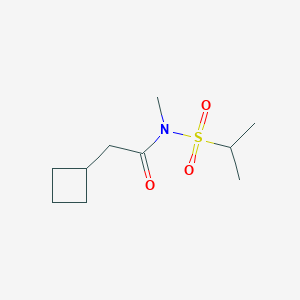
2-cyclobutyl-N-methyl-N-propan-2-ylsulfonylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclobutyl-N-methyl-N-propan-2-ylsulfonylacetamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a sulfonamide derivative that has been synthesized through various methods, and its mechanism of action has been studied in detail.
Mechanism of Action
The mechanism of action of 2-cyclobutyl-N-methyl-N-propan-2-ylsulfonylacetamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including histone deacetylases and carbonic anhydrases. In addition, it has been shown to induce cell cycle arrest and apoptosis by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
2-cyclobutyl-N-methyl-N-propan-2-ylsulfonylacetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-cyclobutyl-N-methyl-N-propan-2-ylsulfonylacetamide in lab experiments is its high purity and stability. This compound can be synthesized in good yields and high purity, which makes it suitable for use in various experiments. However, one of the limitations of using this compound is its relatively high cost compared to other compounds with similar properties.
Future Directions
There are several future directions for the research on 2-cyclobutyl-N-methyl-N-propan-2-ylsulfonylacetamide. One of the future directions is to study its potential use in the treatment of other diseases, such as cardiovascular diseases and metabolic disorders. In addition, further studies are needed to understand the precise mechanism of action of this compound and to identify its molecular targets. Furthermore, the development of more efficient and cost-effective synthesis methods for this compound would facilitate its use in various scientific research applications.
Synthesis Methods
2-cyclobutyl-N-methyl-N-propan-2-ylsulfonylacetamide can be synthesized through various methods. One of the most commonly used methods involves the reaction of cyclobutylamine with N-methylpropan-2-amine, followed by the addition of chlorosulfonyl isocyanate. This reaction yields the desired compound in good yields and high purity.
Scientific Research Applications
2-cyclobutyl-N-methyl-N-propan-2-ylsulfonylacetamide has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Its anti-cancer properties have been studied in vitro and in vivo, and it has been shown to inhibit tumor growth by inducing cell cycle arrest and apoptosis. In addition, this compound has anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, it has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
2-cyclobutyl-N-methyl-N-propan-2-ylsulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3S/c1-8(2)15(13,14)11(3)10(12)7-9-5-4-6-9/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTOSQIEWNUBSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N(C)C(=O)CC1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



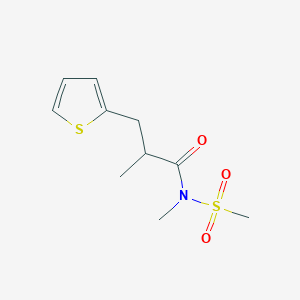
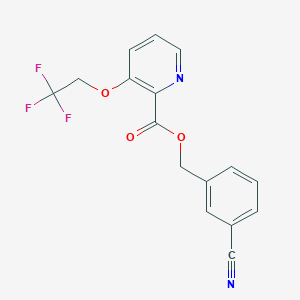

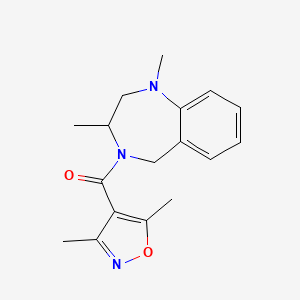

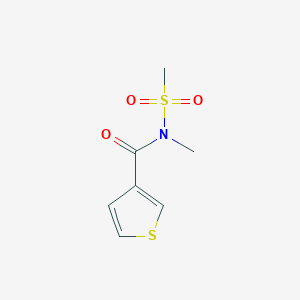
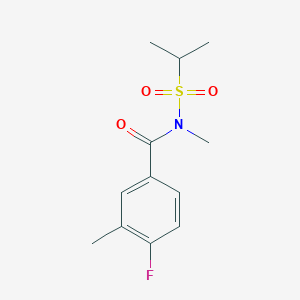

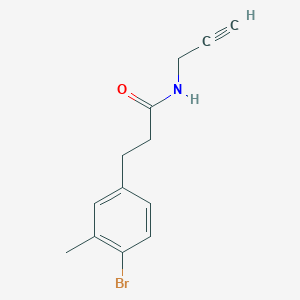
![2-[(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7583743.png)
